mAChR-IN-1 hydrochloride

mAChR antagonist Receptor binding affinity IC50 comparison

mAChR-IN-1 hydrochloride (CAS No. 119391-73-0) is a potent muscarinic cholinergic receptor (mAChR) antagonist that functions by competitively inhibiting the binding of acetylcholine to muscarinic acetylcholine receptors.

Molecular Formula C23H26ClIN2O2
Molecular Weight 524.8 g/mol
Cat. No. B3012272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemAChR-IN-1 hydrochloride
Molecular FormulaC23H26ClIN2O2
Molecular Weight524.8 g/mol
Structural Identifiers
InChIInChI=1S/C23H25IN2O2.ClH/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28;/h1-9,19H,10-16H2,(H,25,27,28);1H
InChIKeyLZPQCDPVLUEOSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





mAChR-IN-1 Hydrochloride: A High-Affinity Muscarinic Acetylcholine Receptor Antagonist for Neuropharmacology and Receptor Imaging Research


mAChR-IN-1 hydrochloride (CAS No. 119391-73-0) is a potent muscarinic cholinergic receptor (mAChR) antagonist that functions by competitively inhibiting the binding of acetylcholine to muscarinic acetylcholine receptors [1]. Identified chemically as 4-iododexetimide hydrochloride, it is a halogenated analog of dexetimide and demonstrates high affinity for mAChRs with an IC50 value of 17 nM . This compound is primarily utilized as a pharmacological tool in neuroscience and receptor imaging studies to elucidate mAChR-mediated signaling pathways and receptor distribution .

Why mAChR-IN-1 Hydrochloride Cannot Be Readily Substituted by Other mAChR Antagonists in Precision Pharmacology


The muscarinic acetylcholine receptor family comprises five distinct subtypes (M1-M5) with differential tissue distribution and functional roles [1]. Consequently, the pharmacological profile of mAChR antagonists is highly nuanced; variations in subtype selectivity, binding kinetics, and physicochemical properties profoundly impact experimental outcomes [2]. Generic substitution with another mAChR antagonist without rigorous cross-validation risks introducing confounding variables, such as off-target subtype engagement or altered in vivo biodistribution, thereby compromising the validity of receptor occupancy studies or functional assays [3]. The quantitative differentiation evidence presented below substantiates why mAChR-IN-1 hydrochloride's unique combination of high affinity, defined chemical structure enabling radioiodination, and robust solubility profile confers specific utility that is not interchangeable with broader-spectrum or chemically dissimilar mAChR antagonists.

Quantitative Differentiation of mAChR-IN-1 Hydrochloride: Evidence-Based Comparison Against Structural and Functional Analogs


Comparative Potency Against mAChR: mAChR-IN-1 Hydrochloride Exhibits Significantly Higher Affinity Than Dexetimide Analogs

mAChR-IN-1 hydrochloride (4-iododexetimide) demonstrates an IC50 of 17 nM against the muscarinic cholinergic receptor [1], representing an approximate 5.1-fold enhancement in potency compared to its parent compound dexetimide, which exhibits an IC50 of 3.3 nM [2]. This marked difference in affinity highlights the profound impact of halogen substitution at the 4-position of the phenyl ring on receptor binding efficacy. This enhanced potency is critical for studies requiring robust receptor occupancy at lower concentrations, minimizing potential off-target effects associated with higher ligand loads.

mAChR antagonist Receptor binding affinity IC50 comparison

Subtype Selectivity Profile: mAChR-IN-1 Hydrochloride's Broad Affinity Contrasts with the Subtype-Selective Profile of mAChR Antagonist 1 (Compound 4a)

mAChR-IN-1 hydrochloride acts as a potent antagonist with an overall IC50 of 17 nM for mAChR, demonstrating high affinity across muscarinic receptor subtypes without pronounced selectivity [1]. In stark contrast, the alternative antagonist 'mAChR antagonist 1' (compound 4a) displays a markedly distinct and weaker subtype-selectivity profile, with Ki values of 255 nM for M1, 121 nM for M3, 158 nM for M4, and 255 nM for M5 subtypes . This indicates that mAChR-IN-1 hydrochloride provides potent, pan-mAChR blockade, whereas compound 4a offers a weaker, subtype-biased inhibition, making them fundamentally different tools for investigating cholinergic signaling.

Muscarinic receptor subtypes Selectivity Ki values

Chemical Structure and Derivatization Potential: The 4-Iodo Substituent Enables Radiolabeling for SPECT Imaging, a Unique Feature Lacking in Non-Halogenated Analogs

A key differentiating feature of mAChR-IN-1 hydrochloride is its 4-iodo substituent on the phenyl ring, which is absent in dexetimide and many other mAChR antagonists [1]. This structural moiety enables efficient radioiodination with iodine-123 (123I) or iodine-125 (125I) at high specific activity, a property not shared by its non-halogenated counterparts [2]. The resulting radioligand, [123I]4-iododexetimide ([123I]IDEX), has been validated for non-invasive in vivo imaging of mAChR distribution in the human brain using single photon emission computed tomography (SPECT) [3]. This capability is exclusive to 4-iododexetimide derivatives and is not achievable with standard mAChR antagonists like atropine or scopolamine.

Radioligand SPECT imaging Radioiodination

Physicochemical and Formulation Profile: Enhanced Solubility and Long-Term Stability of mAChR-IN-1 Hydrochloride Versus Free Base

The hydrochloride salt form of mAChR-IN-1 offers superior aqueous solubility compared to the free base, a critical parameter for both in vitro and in vivo experimental design. mAChR-IN-1 hydrochloride demonstrates a DMSO solubility of 65 mg/mL (123.85 mM) and a water solubility of 1 mg/mL (1.91 mM) with sonication and heating to 60°C . In contrast, the free base (mAChR-IN-1, CAS 119391-56-9) exhibits a lower DMSO solubility of 52 mg/mL (106.48 mM) and negligible aqueous solubility . Furthermore, the hydrochloride salt is specified with storage conditions of -20°C for 3 years in powder form, whereas the free base solution stability is limited to 6 months at -80°C [1], providing greater operational flexibility and reduced waste.

Solubility Stability Formulation

Optimal Research and Industrial Application Scenarios for mAChR-IN-1 Hydrochloride Based on Quantitative Differentiation Evidence


In Vitro Pan-mAChR Blockade for Mechanistic Studies of Cholinergic Signaling

Researchers investigating the broad functional consequences of muscarinic receptor activation in isolated tissue preparations or cell lines should utilize mAChR-IN-1 hydrochloride as a potent, non-selective antagonist. Its IC50 of 17 nM ensures complete receptor blockade at low nanomolar concentrations, minimizing off-target effects associated with higher doses of less potent alternatives like mAChR antagonist 1 (Ki >100 nM for M3/M4) [1]. The 5.1-fold potency advantage over the parent compound dexetimide further reduces the required ligand concentration, preserving assay sensitivity .

Radioligand Development for SPECT Imaging of mAChR Distribution in Neurological Disorders

The 4-iodo substituent of mAChR-IN-1 hydrochloride enables its conversion into the SPECT radiotracer [123I]4-iododexetimide ([123I]IDEX) [1]. This application is uniquely suited to the compound and cannot be replicated with non-halogenated mAChR antagonists. Researchers studying neurodegenerative diseases such as Alzheimer's or Parkinson's, where mAChR density is altered, can employ this tool for non-invasive, longitudinal in vivo imaging of receptor occupancy and distribution in animal models or human subjects .

High-Throughput Screening and Cellular Assays Requiring DMSO-Soluble mAChR Antagonists

The enhanced DMSO solubility of the hydrochloride salt (65 mg/mL, 123.85 mM) compared to the free base (52 mg/mL, 106.48 mM) makes mAChR-IN-1 hydrochloride the preferred choice for preparing concentrated stock solutions for high-throughput screening campaigns [1]. This higher solubility allows for the addition of lower volumes of DMSO to assay plates, thereby reducing the risk of DMSO-induced cytotoxicity or interference with cellular readouts, ensuring more robust and reproducible data.

Long-Term Pharmacological Studies with Defined Compound Stability

Procurement of mAChR-IN-1 hydrochloride in powder form, with a validated storage stability of 3 years at -20°C [1], provides operational reliability for multi-year research programs. This defined shelf-life, coupled with its robust solubility profile, allows for consistent, reproducible experimental conditions over extended periods without the need for frequent re-synthesis or re-characterization, a critical factor for longitudinal studies in animal models of chronic disease .

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